molecular formula C17H21O5PS B3343817 Coumithoate CAS No. 572-48-5

Coumithoate

Cat. No.: B3343817
CAS No.: 572-48-5
M. Wt: 368.4 g/mol
InChI Key: NSMRHYDOKZAMKJ-UHFFFAOYSA-N
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Description

Coumithoate (CAS No. 572-48-5) is an organophosphate compound primarily used as an acaricide and insecticide in agricultural settings. It is regulated by the United States Environmental Protection Agency (EPA) under its pesticide classification and is listed alongside other organophosphates such as Ethion, Phosmet, and Methidathion . Organophosphates like this compound inhibit acetylcholinesterase, disrupting nervous system function in target pests .

Properties

IUPAC Name

3-diethoxyphosphinothioyloxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21O5PS/c1-3-19-23(24,20-4-2)22-12-9-10-14-13-7-5-6-8-15(13)17(18)21-16(14)11-12/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMRHYDOKZAMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21O5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058131
Record name Coumithoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572-48-5
Record name Coumithoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumithoate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumithoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COUMITHOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501C188SWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Coumithoate can be synthesized through the reaction of 7-hydroxy-3,4-tetramethylenecoumarin with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions in an organic solvent like benzene .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Coumithoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Coumithoate has been studied for its applications in various fields:

    Chemistry: Used as a model compound to study organophosphate chemistry and reactions.

    Biology: Investigated for its effects on cholinesterase activity in various organisms.

    Medicine: Explored for potential therapeutic applications due to its cholinesterase inhibiting properties.

    Industry: Used in the development of new insecticides and pest control agents.

Mechanism of Action

Coumithoate exerts its effects by inhibiting the enzyme cholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system. The molecular targets include the active site of cholinesterase, where this compound binds and prevents the breakdown of acetylcholine .

Comparison with Similar Compounds

Structural Implications :

  • Ethion’s disulfide bond contributes to its longer environmental half-life compared to this compound and Phosmet.
  • Phosmet’s phthalimido group enhances its absorption into plant tissues, making it more effective against sap-sucking insects.

Functional and Application Differences

Property This compound Ethion Phosmet
Primary Use Acaricide, insecticide Insecticide (citrus, cotton) Insecticide (fruits, nuts)
Target Organisms Mites, aphids Sucking insects, mites Codling moths, beetles
Mode of Action Acetylcholinesterase inhibition Acetylcholinesterase inhibition Acetylcholinesterase inhibition
Regulatory Status EPA-regulated EPA-restricted (high toxicity to bees) EPA-regulated with reentry intervals

Toxicity and Environmental Impact

  • This compound: Limited specific toxicity data are available, but its organophosphate nature suggests moderate to high toxicity to non-target organisms, including aquatic life.
  • Ethion : Highly toxic to bees and aquatic invertebrates; its persistence necessitates strict application guidelines .
  • Phosmet : Moderately toxic to mammals but poses risks to pollinators; it degrades faster in water than Ethion, reducing long-term environmental residue .

Physicochemical Properties

Property This compound Ethion Phosmet
Molecular Weight Not explicitly reported 384.5 g/mol 317.3 g/mol
Water Solubility Low (typical of organophosphates) 0.2 mg/L (20°C) 22 mg/L (20°C)
Volatility Low Very low Moderate

Key Observations :

  • Ethion’s low water solubility and volatility contribute to its environmental persistence.
  • Phosmet’s higher solubility increases its mobility in soil, raising groundwater contamination risks.

Analytical Methods

This compound, like Ethion and Phosmet, is analyzed using gas chromatography (GC) or liquid chromatography (LC) paired with mass spectrometry (MS). Ethion’s complex structure requires derivatization for accurate quantification, while Phosmet’s phthalimido group allows for UV detection at specific wavelengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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